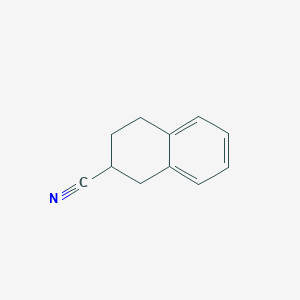

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Overview

Description

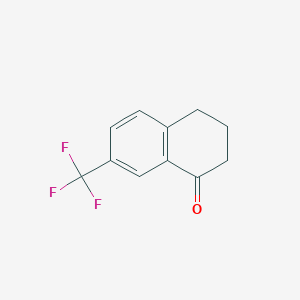

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile is a chemical compound with the molecular weight of 157.22 . It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It has a high boiling point and low evaporation even at 180°C, making it useful as a high-boiling-point solvent .

Synthesis Analysis

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile can be synthesized from 1,2,3,4-tetrahydronaphthalene, which is produced by the catalytic hydrogenation of naphthalene . It is also used as a raw material in the synthesis of fullerenes .Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydro-2-naphthalenecarbonitrile . The InChI code is 1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 .Chemical Reactions Analysis

Tetrahydronaphthalene is oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol. After dehydrogenation, naphthalene ketone will produce alpha naphthol .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 53-55°C . It has a high boiling point and low evaporation even at 180°C .Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

- Application: 1,2,3,4-Tetrahydronaphthalene derivatives have been used as chiral auxiliaries in asymmetric Reformatsky-type reactions, involving α-bromoacyloxazolidinone and carbonyl compounds (Orsini et al., 2005).

Synthesis of Functionalized Compounds

- Application: The compound has been utilized in the synthesis of various functionalized naphthalenes and benzophenones, contributing to the development of a range of hydroxylic compounds (Pfau et al., 1978).

Self-Assembly in Nanoarchitecture

- Application: Studies have shown that 1,2,3,4-Tetrahydronaphthalene molecules can self-assemble into intricate nanoarchitectures, such as porous pinwheel structures and close-packed herringbone arrangements, with potential applications in nanotechnology (Silly et al., 2017).

Antitumor Properties

- Application: Certain derivatives of 1,2,3,4-Tetrahydronaphthalene, specifically tetrahydronaphthalene-1,3-dicarbonitrile, have exhibited promising antitumor activities, targeting the colchicine binding site of tubulin, making them potential candidates for cancer therapy (Shaheen et al., 2020).

Green Chemistry Applications

- Application: Its derivatives have been synthesized using environmentally friendly techniques, demonstrating the compound's role in promoting sustainable chemical practices (Damera et al., 2023).

Chelating Agent Synthesis

- Application: 1,2,3,4-Tetrahydronaphthalene derivatives have been synthesized for use as chelating agents, particularly in binding alkaline earth metal ions, which is crucial in various chemical and industrial processes (Yano et al., 1970).

Domino Reactions in Organic Synthesis

- Application: The compound has been involved in domino reactions, a process that combines multiple chemical transformations, to synthesize complex molecules efficiently and with high selectivity (Thimmarayaperumal et al., 2017).

Fuel and Energy Research

- Application: 1,2,3,4-Tetrahydronaphthalene has been investigated in fuel research, particularly in studying its ignition delays and combustion characteristics, which is significant in the development of transportation fuels (Raza et al., 2020).

Thermochemical Properties

- Application: The compound's excess enthalpies and other thermochemical properties have been studied, providing valuable data for industrial applications and chemical engineering (Letcher et al., 1982).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCJTPCHIGSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462915 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

CAS RN |

51849-33-3 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile synthesized using palladium catalysts?

A1: Research indicates that 1,2,3,4-Tetrahydronaphthalene-2-carbonitriles can be synthesized through a palladium-catalyzed intramolecular cyclization reaction. This reaction involves 2-(o-bromophenylthio)alkenenitriles as starting materials. The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the olefinic double bond, resulting in the formation of the desired 1,2,3,4-tetrahydronaphthalene-2-carbonitrile structure. []

Q2: Are there other synthetic routes to obtain derivatives of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile?

A2: Yes, researchers have explored alternative synthetic pathways to generate diverse derivatives of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile. For instance, reacting 2-(o-bromobenzyl)alkenenitriles or 2-(o-bromophenoxy)-alkenenitriles under similar palladium-catalyzed conditions leads to the formation of 1-vinyl-2-indancecarbonitrile, 3,4-dihydro-2H-benzo[b]thiine-2-carbonitriles, and 3,4-dihydro-2H-benzo[b]oxine-2-carbonitriles, respectively. These findings demonstrate the versatility of palladium-catalyzed reactions in constructing a range of structurally diverse compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

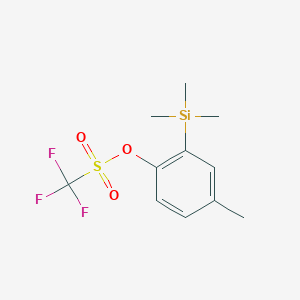

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)